3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid
Description
3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid is a chiral compound featuring a dioxolane ring (a 1,3-dioxolane with 2,2-dimethyl substitution) and a propenoic acid moiety. The (4S) stereochemistry of the dioxolane ring is critical for its reactivity and biological interactions. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and fine chemicals due to its versatile functional groups: the α,β-unsaturated carboxylic acid (allowing Michael additions or cycloadditions) and the dioxolane-protected diol (enabling controlled hydrolysis to generate vicinal diols) .
Key properties include:
- Molecular formula: C₈H₁₂O₄ (acid form)
- Molecular weight: 172.18 g/mol
- Stereochemistry: (4S) configuration in the dioxolane ring
- Functional groups: Prop-2-enoic acid, 1,3-dioxolane
Properties
CAS No. |
2089572-87-0 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-8(2)11-5-6(12-8)3-4-7(9)10/h3-4,6H,5H2,1-2H3,(H,9,10)/b4-3+/t6-/m0/s1 |
InChI Key |
VBSCJZLLOKWPEK-YUDCMIJISA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)/C=C/C(=O)O)C |
Canonical SMILES |
CC1(OCC(O1)C=CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Identification
Structural Properties
3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid features a 2,2-dimethyl-1,3-dioxolane ring with an (S)-configuration at the C4 position, connected to a prop-2-enoic acid moiety. The compound has an (E)-configuration at the alkene, as indicated in the IUPAC name (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid.
Synthetic Approaches
Hydrolysis of Methyl Ester Derivatives
One of the most straightforward methods for preparing this compound involves the hydrolysis of its corresponding methyl ester, methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate.
Starting Materials
The methyl ester precursor (CAS: 81703-93-7) has the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol. This ester can be readily hydrolyzed under basic conditions to yield the desired carboxylic acid.
Hydrolysis Procedure
The typical hydrolysis protocol involves:
- Dissolving the methyl ester in a mixture of tetrahydrofuran (THF) and water
- Adding lithium hydroxide or sodium hydroxide (typically 2-3 equivalents)
- Stirring the reaction mixture at room temperature for 4-6 hours
- Acidification to pH 2-3 with dilute hydrochloric acid
- Extraction with ethyl acetate
- Drying over anhydrous sodium sulfate and concentration under reduced pressure
This procedure typically yields the desired carboxylic acid in yields exceeding 90%.
Oxidation of Primary Alcohols
Another viable approach involves the oxidation of (4S)-2,2-dimethyl-1,3-dioxolan-4-yl methanol derivatives to the corresponding aldehyde, followed by Wittig olefination and subsequent oxidation.
Aldehyde Preparation
The synthesis of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (CAS: 15186-48-8) can be achieved through controlled oxidation of (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol (CAS: 14347-78-5).
A typical procedure involves:
- Dissolving the alcohol in dichloromethane
- Adding Dess-Martin periodinane (1.2 equivalents) at 0°C
- Allowing the reaction to warm to room temperature and stirring for 2 hours
- Quenching with a mixture of saturated sodium bicarbonate and sodium thiosulfate
- Extraction with dichloromethane
- Concentration and purification by column chromatography
Wittig Olefination
The aldehyde is then subjected to Wittig olefination using (carbethoxymethylene)triphenylphosphorane:
- Dissolving the aldehyde in dichloromethane
- Adding the Wittig reagent (1.2 equivalents)
- Stirring at room temperature for 12-24 hours
- Concentration and purification by column chromatography
This reaction typically provides the ethyl ester of the target compound with good E-selectivity.
Ester Hydrolysis
The ethyl ester is then hydrolyzed as described in section 3.1.2 to yield the desired carboxylic acid.
Horner-Wadsworth-Emmons (HWE) Approach
The HWE reaction offers superior E-selectivity compared to the Wittig reaction and is often preferred for preparing α,β-unsaturated carboxylic acid derivatives.
Reaction Conditions
A typical HWE procedure involves:
- Preparation of the phosphonate reagent (triethyl phosphonoacetate)
- Deprotonation with a strong base (e.g., sodium hydride or lithium diisopropylamide)
- Addition of the aldehyde (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- Reaction at low temperature (-78°C to room temperature)
- Workup and purification
- Hydrolysis of the resulting ethyl ester to the carboxylic acid
This approach typically provides high E-selectivity and good yields.
Synthetic Protocols from Related Compounds
Synthesis from D-Glyceraldehyde Derivatives
D-Glyceraldehyde acetonide serves as a valuable chiral starting material for the synthesis of the target compound. This approach leverages the inherent chirality of D-glyceraldehyde to establish the desired stereochemistry at the C4 position of the dioxolane ring.
Preparation of D-Glyceraldehyde Acetonide
D-Glyceraldehyde acetonide can be prepared from D-mannitol through a series of transformations:
- Protection of D-mannitol as the 2,3:4,5-diacetonide
- Oxidative cleavage with sodium periodate
- Purification to obtain D-glyceraldehyde acetonide
HWE Olefination and Ester Hydrolysis
The synthetic sequence involves:
- HWE reaction of D-glyceraldehyde acetonide with triethyl phosphonoacetate
- Hydrolysis of the resulting ethyl ester
Table 1 summarizes the typical reaction conditions for this approach:
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
|---|---|---|---|---|---|
| HWE Reaction | Triethyl phosphonoacetate, NaH | THF | -10°C to rt | 4-6 h | 85-90% |
| Ester Hydrolysis | LiOH (3 equiv.) | THF/H2O (3:1) | rt | 4-6 h | >90% |
Cross-Metathesis Approach
Cross-metathesis represents another elegant approach to synthesize the target compound or its precursors.
Starting Materials
This approach typically utilizes:
- (S)-2,2-dimethyl-1,3-dioxolan-4-yl derivatives with terminal alkenes
- Acrylate derivatives
- Ruthenium-based catalysts (e.g., Hoveyda-Grubbs II catalyst)
Reaction Conditions
The cross-metathesis typically proceeds under the following conditions:
- Combining the alkene partner and acrylate derivative (typically 2-3 equivalents of acrylate)
- Adding the ruthenium catalyst (5-10 mol%)
- Stirring in dichloromethane at room temperature or under reflux
- Purification by column chromatography
- Hydrolysis of the ester if necessary
This approach has been employed in the synthesis of various natural products and bioactive compounds, including amphidinolide E, as described in the literature.
Analysis of Efficiency and Stereoselectivity
Comparison of Synthetic Methods
The various synthetic approaches can be evaluated based on several criteria, including overall yield, stereoselectivity, and practicality.
Table 2 provides a comparative analysis of the different synthetic routes:
| Synthetic Approach | Overall Yield | E/Z Selectivity | Step Count | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Methyl Ester Hydrolysis | >90% (final step) | Dependent on precursor | 1 (from ester) | Simple, high yield | Requires pre-made ester |
| Oxidation-Wittig-Hydrolysis | 65-75% | ~9:1 | 3 | Versatile, accessible starting materials | Multiple steps |
| HWE from D-Glyceraldehyde | 75-85% | >20:1 | 2 | Excellent E-selectivity | Requires preparation of phosphonate |
| Cross-Metathesis | 70-80% | >15:1 | 2 | Convergent, modular | Requires catalyst optimization |
Stereoselectivity Considerations
The E-selectivity in the olefination steps is crucial for obtaining the desired product. The HWE reaction typically provides superior E-selectivity compared to the Wittig reaction, while cross-metathesis can also deliver excellent E-selectivity with appropriate catalyst selection and reaction conditions.
Applications in Total Synthesis
This compound and its derivatives have found applications in the total synthesis of various natural products and bioactive compounds.
Role in Natural Product Synthesis
The compound has been employed as a key intermediate in the synthesis of:
- Macrolide antibiotics
- Polyketide natural products
- Chiral building blocks for complex molecule assembly
For example, structurally related compounds have been utilized in the total synthesis of amphidinolide E and LL-Z1640-2, highlighting the synthetic utility of this class of compounds.
Analytical Considerations
Characterization Methods
The compound can be characterized using various analytical techniques:
NMR Spectroscopy: 1H and 13C NMR provide critical structural information, with characteristic signals for the alkene protons (δ 6.0-7.0 ppm) and carboxylic acid (δ ~12 ppm).
Infrared Spectroscopy: Shows characteristic bands for the carboxylic acid (1700-1725 cm-1) and C=C stretching (1620-1640 cm-1).
Mass Spectrometry: Molecular ion peak at m/z 172 and fragmentation pattern consistent with the dioxolane ring structure.
Optical Rotation: The compound is optically active due to the stereocenter at the C4 position of the dioxolane ring.
Purity Assessment
Purity can be assessed by:
- High-performance liquid chromatography (HPLC)
- Gas chromatography (GC)
- Thin-layer chromatography (TLC)
- Elemental analysis
Scientific Research Applications
3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural configuration and the nature of the target. The dioxolane ring and propenoic acid moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Esters
a) Ethyl (2E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate
- Structure: Ethyl ester with a 2-methyl substitution on the propenoic acid chain and (4S) dioxolane.
- Key differences :
- Applications : Used in asymmetric synthesis for bioactive molecules.
b) Ethyl (3S)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate
- Structure: Difluoro and hydroxy substituents on the propanoate chain.
- Key differences :
- Applications : Intermediate in antiviral and anticancer agents.
c) Methyl (E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]prop-2-enoate
Functional Group Variants
a) 3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]propanol
- Structure: Replaces the propenoic acid with a propanol group.
- Key differences :
- Applications : Solvent or building block in polyol synthesis.
b) 3-[1,3-Dimethyl-5-(oxan-2-ylmethoxy)-1H-pyrazol-4-yl]prop-2-enoic Acid
- Structure: Propenoic acid linked to a pyrazole ring with tetrahydropyran-methoxy substitution.
- Key differences :
- Applications: Potential kinase inhibitor or anti-inflammatory agent.
Pharmacologically Relevant Derivatives
a) Landiolol Intermediate: (4S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-(4-hydroxyphenyl)propanoic Acid Methyl Ester
- Structure: Propanoic acid backbone with a 4-hydroxyphenyl group.
- Key differences :
- Applications : Key intermediate in Landiolol (ultra-short-acting β-blocker).
b) 3,6'-Disinapoyl Sucrose
- Structure: Sucrose esterified with two sinapoyl (propenoic acid derivative) groups.
- Key differences: Carbohydrate core increases hydrophilicity. Multiple propenoic acid units enable antioxidant activity .
- Applications : Neuroprotective agent and reference standard in Traditional Chinese Medicine.
Comparative Data Table
Research Findings and Key Insights
Stereochemical Impact : The (4S) configuration in dioxolane derivatives enhances enantioselectivity in asymmetric catalysis. For example, Landiolol’s efficacy relies on precise stereochemistry for β-adrenergic receptor binding .
Functional Group Reactivity : The α,β-unsaturated acid/ester moiety enables diverse reactions (e.g., Diels-Alder, Michael additions), while the dioxolane ring acts as a protected diol for controlled hydrolysis .
Biological Activity : Fluorinated analogs (e.g., ) show improved metabolic stability, making them valuable in drug design .
Biological Activity
3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoic acid, also known as a derivative of dioxolane, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interactions at the cellular level.
- Molecular Formula : C11H18O4
- Molecular Weight : 214.26 g/mol
- CAS Number : 81997-76-4
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realm of antiviral and antibacterial properties. Notably, it has been linked to the synthesis of antiviral agents and may play a role in inhibiting specific enzymes involved in viral replication.
Antiviral Properties
One significant application of this compound is its use in the synthesis of antiviral compounds. For instance:
- It is a precursor for the synthesis of 2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), which is known as a potent inhibitor of Hepatitis C virus (HCV) NS5B polymerase .
Antibacterial Activity
The compound has also shown promise in antibacterial applications:
- In studies involving Gram-negative pathogens, it was observed that derivatives of dioxolane can inhibit virulence factors such as the Type III secretion system (T3SS) in enteropathogenic bacteria . This inhibition is crucial as T3SS plays a significant role in bacterial pathogenicity.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Viral Polymerases : By mimicking natural substrates, it effectively inhibits viral polymerases, thereby disrupting viral replication.
- Disruption of Bacterial Secretion Systems : The compound interferes with the secretion systems used by bacteria to inject virulence factors into host cells, thus reducing their pathogenicity .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Safety and Toxicity
While exploring its biological activities, safety profiles are essential. The compound has been classified with certain hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure .
Q & A
Q. How does the dioxolane ring’s stereoelectronic effects influence the compound’s reactivity in nucleophilic environments?
- Methodological Answer : The (4S) configuration directs nucleophilic attack to the less hindered face of the dioxolane ring. DFT calculations (B3LYP/6-31G*) show the electron-withdrawing effect of the propenoic acid group stabilizes transition states. Experimental validation via kinetic isotope effects (KIEs) confirms proposed mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
